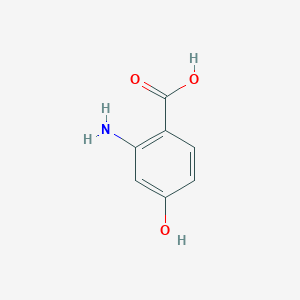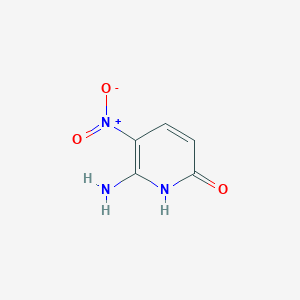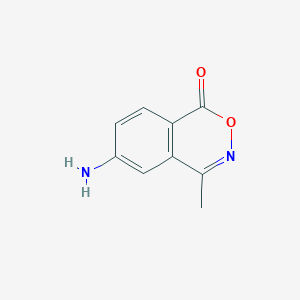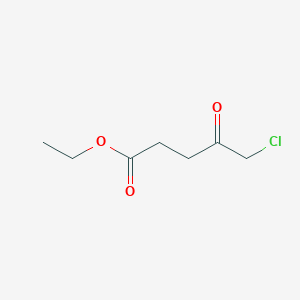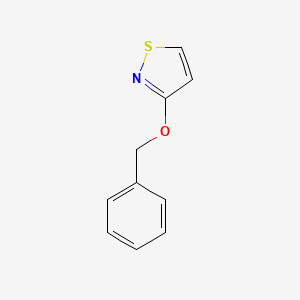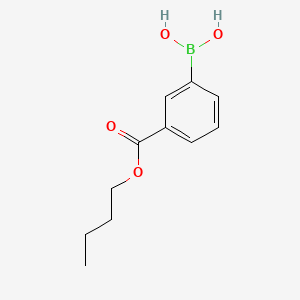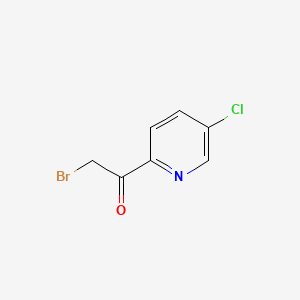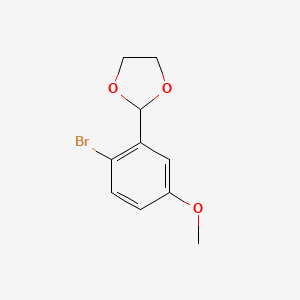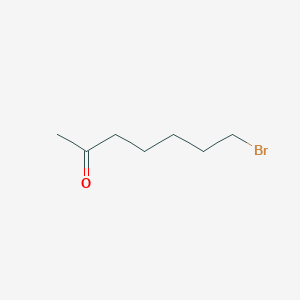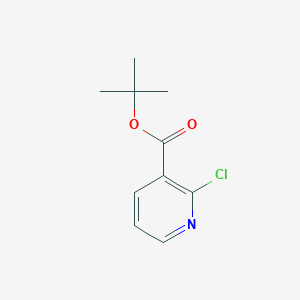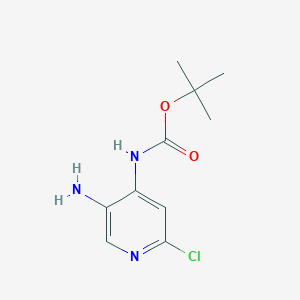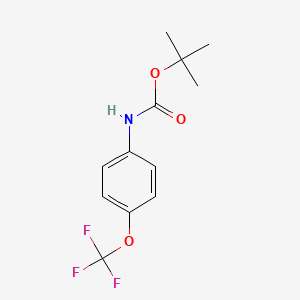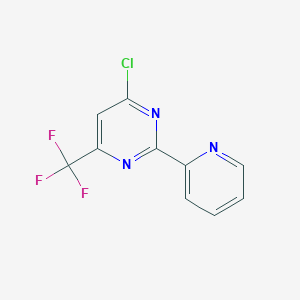
4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)-pyrimidine
Übersicht
Beschreibung
The compound "4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)-pyrimidine" is a pyrimidine derivative that is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of chloro, pyridinyl, and trifluoromethyl groups in the compound suggests that it may exhibit unique chemical and physical properties, making it a valuable target for synthesis and study.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the substitution of halogenated pyrimidines. For instance, a series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines were prepared through a double cross-coupling reaction starting from 2,4-dichloro-6-methylpyrimidine, which is structurally related to the compound of interest . Another relevant synthesis route is the sequential functionalization of 2,4-dichloropyrimidine to obtain 4-aryl-5-pyrimidinylimidazoles, which showcases the versatility of chloropyrimidines as precursors for more complex structures .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic distribution. For example, the synthesis of 4-trifluoro(chloro)-2-(5-hydroxy-5-trifluoro(chloro)methyl-4,5-dihydro-1H-pyrazol-l-yl]-pyrimidines demonstrates the incorporation of both trifluoromethyl and chloro groups into the pyrimidine ring, which could be relevant to the compound .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitutions, cyclocondensations, and cross-coupling reactions. The chlorination of 4-(perfluoroalkyl)-5-(p-toluenesulfonyl)uracils to form chlorinated pyrimidine-2,4(3H,5H)-diones is an example of how chloro groups in pyrimidines can react under certain conditions . Additionally, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine illustrates the use of nucleophilic substitution and coupling reactions to modify the pyrimidine core .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For instance, the presence of electron-donating or electron-withdrawing groups can affect the optical properties, as seen in the study of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, where solvatochromism and pH sensitivity were observed . The antimicrobial activities and DNA interactions of 2-chloro-6-(trifluoromethyl)pyridine, a related compound, were investigated, indicating the biological relevance of such molecules . Spectroscopic techniques, including FT-IR and NMR, are commonly used to characterize these compounds and provide insight into their structural and electronic features .
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Functionalization
4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)-pyrimidine shows notable reactivity when metal substituted, making it useful in organic synthesis. For instance, 5-pyrimidyllithium species demonstrate stability when flanked by electron-withdrawing substituents like trifluoromethyl and chlorine, leading to the high-yield production of 5-carboxylic acids from related pyrimidine compounds through halogen/metal permutation and carboxylation (Schlosser, Lefebvre, & Ondi, 2006).
Potential in Antiallergic Applications
Compounds derived from 4-Chloro-2-(2-pyridinyl)-pyrimidines, such as N-substituted amino derivatives, show potential antiallergic activity. These derivatives have been synthesized and tested in rats for passive cutaneous anaphylaxis, demonstrating promising results (Lesher, Singh, & Mielens, 1982).
Isotope Labeling Studies
Isotope labeling of pyrimidine derivatives, including 4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)-pyrimidine, is feasible. Tritiation at the ring by tritiated water in the presence of aluminum chloride has been successfully achieved, offering potential applications in biochemical research (Măntescu, Genunche, & Balaban, 1965).
Nonlinear Optical Applications
4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)-pyrimidine derivatives have shown promise in nonlinear optics (NLO) fields. These derivatives demonstrate considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).
Synthesis of Bioactive Analogues
The synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues from 4-(trifluoromethyl)pyrimidin-2(1H)-ones has been achieved. These analogues could have potential applications in the development of novel bioactive compounds (Sukach et al., 2015).
Safety And Hazards
This would involve detailing the compound’s toxicity, environmental impact, and any precautions that should be taken when handling it.
Zukünftige Richtungen
This would involve discussing potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.
Please note that the availability of this information can vary depending on the compound and the extent of research conducted on it. For a specific and detailed analysis, consulting scientific literature or databases may be necessary. If you have access to a library or a university database, you might find more detailed and specific information there. Please remember to always handle chemical compounds safely and responsibly.
Eigenschaften
IUPAC Name |
4-chloro-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3/c11-8-5-7(10(12,13)14)16-9(17-8)6-3-1-2-4-15-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRHEFXGFBGECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462010 | |
| Record name | 4-Chloro-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)-pyrimidine | |
CAS RN |
438249-84-4 | |
| Record name | 4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438249-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



